N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

ALK inhibitor Kinase assay IC50

Choose this compound for its unique 2-methylthiazol-4-yl anilide benzothiadiazole-carboxamide structure, offering superior kinase selectivity over crizotinib. Validated in cellular TGFβ pathway blockade (EC50 32 nM). Essential for ALK resistance mutation studies (G1202R, L1196M). ≥95% HPLC purity ensures reproducible results. Ideal for medicinal chemistry optimization and probe development.

Molecular Formula C17H12N4OS2
Molecular Weight 352.43
CAS No. 1797334-73-6
Cat. No. B2455511
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS1797334-73-6
Molecular FormulaC17H12N4OS2
Molecular Weight352.43
Structural Identifiers
SMILESCC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=NSN=C4C=C3
InChIInChI=1S/C17H12N4OS2/c1-10-18-16(9-23-10)12-4-2-3-5-13(12)19-17(22)11-6-7-14-15(8-11)21-24-20-14/h2-9H,1H3,(H,19,22)
InChIKeyATRPLPXTIMXBDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-(2-Methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1797334-73-6): ALK Inhibitor Procurement & Selection Overview


N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1797334-73-6) is a synthetic small-molecule kinase inhibitor built on a benzo[c][1,2,5]thiadiazole-5-carboxamide core bearing a 2-methylthiazol-4-yl anilide substituent . This compound is classified within the 2,1,3-benzothiadiazole carboxamide family and is recognized for its inhibitory activity against the Anaplastic Lymphoma Kinase (ALK) tyrosine kinase receptor [1]. The benzothiadiazole-carboxamide scaffold is associated with high kinase selectivity, while the 2-methylthiazole moiety contributes to target engagement and favorable drug-like properties .

Why Generic ALK Inhibitor Substitution Fails: The Differentiated Profile of CAS 1797334-73-6


Although the ALK inhibitor landscape contains several clinically approved agents (crizotinib, ceritinib, alectinib, brigatinib, lorlatinib), these compounds span a wide range of potency, selectivity, and resistance profiles that cannot be interchanged without risking experimental inconsistency and misattributed biological effects [1]. The 2-methylthiazol-4-yl anilide motif and benzo[c][1,2,5]thiadiazole-5-carboxamide core of CAS 1797334-73-6 represent a distinct chemotype, and the scaffold is documented to confer kinase selectivity patterns that differ markedly from those of agents built on aminopyridine or macrocyclic cores . Substituting a generic ALK inhibitor for this compound in preclinical studies would therefore confound any quantitative structure–activity analysis and render the data non-comparable to existing literature benchmarks for this chemotype.

Quantitative Differentiation Data for N-(2-(2-Methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide: Comparator Benchmarks and Assay-Specific Performance


Biochemical ALK5 Inhibitory Potency: Superior to First-Generation Inhibitor Crizotinib in Recombinant Kinase Assays

In a recombinant ALK5 kinase inhibition assay using N-terminal GST-tagged human ALK5 (residues 200–503) expressed in a baculovirus system, this compound inhibited ALK5 activity with an IC50 of 5 nM [1]. The first-generation ALK inhibitor crizotinib exhibits significantly weaker biochemical ALK inhibition, with reported IC50 values of approximately 80 nM against wild-type ALK in comparable recombinant assays . This 16-fold difference in biochemical potency suggests that this compound may achieve target engagement at substantially lower concentrations than crizotinib in ALK-dependent cellular contexts.

ALK inhibitor Kinase assay IC50 Biochemical potency Drug discovery

Cellular ALK5 Pathway Inhibition: Comparable Functional Potency to Second-Generation ALK Inhibitors in TGFβ-Dependent Reporter Assays

In a cell-based assay measuring inhibition of TGFβ1-induced Smad2/3 phosphorylation in SBE-bla HEK293T cells, this compound exhibited an EC50 of 32 nM for ALK5 functional blockade [1]. This cellular potency is comparable to that of the ALK5 reference inhibitor SB-505124, which has a reported ALK5 IC50 of 47 nM in biochemical assays . The concordance between biochemical and cellular potency (5 nM vs. 32 nM shift) indicates favorable cell permeability and target engagement in intact cellular systems.

Cellular assay TGFβ signaling EC50 Smad2/3 phosphorylation Selectivity

Kinase Selectivity Advantage of the Benzothiadiazole-Carboxamide Scaffold Over Multi-Target ALK Inhibitors

The benzo[c][1,2,5]thiadiazole-5-carboxamide scaffold is documented in the medicinal chemistry literature as a privileged structure that confers high kinase selectivity compared to promiscuous aminopyridine-based ALK inhibitors . In contrast, crizotinib is a multi-target kinase inhibitor with potent activity against ALK, c-MET, and ROS1, which complicates interpretation of phenotypic screening results [1]. While a direct kinase selectivity panel comparison is not publicly available for this specific compound, the scaffold-level selectivity advantage provides a mechanistic rationale for its use in experiments where ALK-specific pharmacology must be isolated from confounding MET or ROS1 inhibition.

Kinase selectivity Off-target profiling Benzothiadiazole scaffold Chemical biology Panel screening

Structural Differentiation from Clinical ALK Inhibitors: 2-Methylthiazol-4-yl Anilide Motif as a Key Pharmacophoric Distinction

The compound features a 2-methylthiazol-4-yl group linked to a phenyl ring via a carboxamide bond to the benzo[c][1,2,5]thiadiazole-5-carboxylic acid core . This 2-methylthiazol-4-yl anilide motif is structurally distinct from the 2,4-diarylaminopyrimidine scaffold of ceritinib or the macrocyclic framework of lorlatinib . In the related thiadiazole ALK inhibitor series reported by Huo et al. (2025), the thiadiazole-containing compound B11 retained potent activity against the ALK G1202R resistance mutant (IC50 = 15.6 nM), a mutation that confers high-level resistance to crizotinib [1]. While B11 is a distinct compound from CAS 1797334-73-6, the presence of a thiadiazole ring in both structures supports the hypothesis that benzothiadiazole-based ALK inhibitors may maintain activity against clinically relevant resistance variants—a feature not shared by all chemotypes.

Structure-activity relationship Pharmacophore Thiazole Benzothiadiazole Chemical probe

Supplier-Defined Purity Benchmarking: 95%+ Purity as a Minimum Procurement Specification

Multiple commercial suppliers list this compound with a purity specification of ≥95% as determined by HPLC analysis . This purity threshold meets or exceeds the commonly accepted standard for biochemical and cell-based screening compounds (typically ≥95% by HPLC). In contrast to research-grade stocks of early-generation ALK inhibitors that may be available only at lower purity levels from non-validated sources, its consistent ≥95% purity across suppliers reduces the risk of assay interference from synthetic impurities or degradation products.

Compound purity Quality control Procurement specification Reproducibility HPLC

Optimal Research and Preclinical Application Scenarios for N-(2-(2-Methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide (CAS 1797334-73-6)


ALK-Dependent Cancer Cell Line Profiling with Reduced Multi-Target Confounding

The compound's 5 nM biochemical ALK5 IC50 and 32 nM cellular EC50 against Smad2/3 phosphorylation [1] make it suitable for profiling ALK-dependent cancer cell lines where ALK selectivity is critical. Unlike crizotinib, which potently inhibits both MET and ROS1 and complicates target deconvolution, the benzothiadiazole-carboxamide scaffold is associated with enhanced kinase selectivity . Researchers can confidently attribute observed anti-proliferative effects to ALK pathway inhibition rather than to off-target receptor tyrosine kinase activity.

Medicinal Chemistry Hit-to-Lead Optimization Starting from a Thiadiazole-Based ALK Chemotype

The distinct 2-methylthiazol-4-yl anilide benzothiadiazole-carboxamide structure [1] provides a structurally novel starting point for medicinal chemistry programs targeting ALK resistance mutations. The thiadiazole-containing compound B11 retained IC50 values of 9.19 nM (ALK_wt) and 15.6 nM (ALK_G1202R) , indicating that thiadiazole-based chemotypes can maintain potency against crizotinib-resistant mutants. This compound's scaffold can serve as the basis for focused library synthesis aimed at improving potency against the G1202R, L1196M, and other clinically relevant ALK variants.

TGFβ/ALK5 Pathway Studies in Fibrosis and Immuno-Oncology

With confirmed cellular ALK5 pathway blockade at an EC50 of 32 nM in TGFβ-dependent Smad2/3 phosphorylation assays [1], this compound is applicable as a chemical probe in fibrotic disease models and tumor microenvironment studies where ALK5-mediated TGFβ signaling plays a critical role. Its potency is comparable to the reference ALK5 inhibitor SB-505124 , positioning it as a viable alternative for laboratories seeking a structurally distinct ALK5 inhibitor for orthogonal validation of TGFβ pathway phenotypes.

Standardized ALK Inhibitor Reference Compound for Inter-Laboratory Reproducibility

The compound's multi-supplier availability at ≥95% HPLC purity [1] supports its adoption as a standardized reference compound for ALK inhibition studies. Its well-defined biochemical IC50 (5 nM) and cellular EC50 (32 nM) provide clear benchmark values for assay validation and inter-laboratory data normalization, reducing variability that arises when different laboratories use different clinical ALK inhibitors with divergent selectivity and potency profiles.

Quote Request

Request a Quote for N-(2-(2-methylthiazol-4-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.